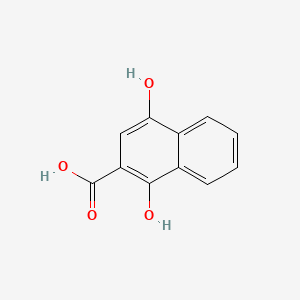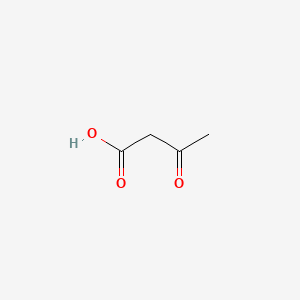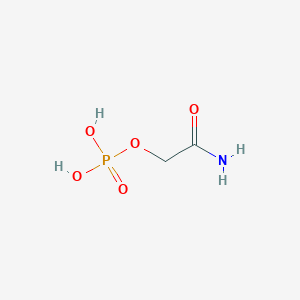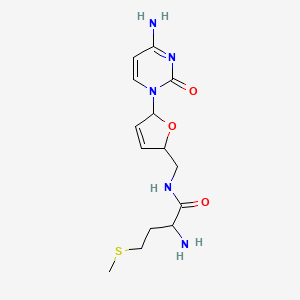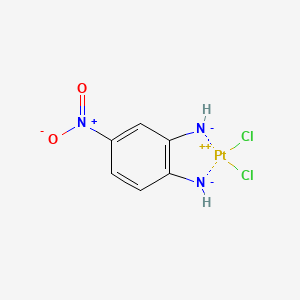
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a complex compound that has been synthesized using various methods, and its mechanism of action has been extensively researched. In
Wirkmechanismus
The mechanism of action of (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) involves the formation of DNA adducts, which prevent DNA replication and lead to cell death. This compound has been shown to be highly effective against a variety of cancer cells, including those that are resistant to other chemotherapy drugs.
Biochemical and Physiological Effects:
In addition to its antitumor activity, (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) has also been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit angiogenesis, which is the formation of new blood vessels that can promote tumor growth. This compound has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) in lab experiments is its high potency and selectivity for cancer cells. This makes it an attractive candidate for the development of new cancer drugs. However, there are also limitations to using this compound in lab experiments. It can be toxic to normal cells, and its mechanism of action can be complex and difficult to study.
Zukünftige Richtungen
There are many potential future directions for research on (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+). One area of interest is in the development of new cancer drugs based on this compound. Researchers are also exploring the use of this compound in combination with other chemotherapy drugs to enhance its effectiveness. Additionally, there is interest in studying the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Finally, researchers are also exploring the use of this compound in other areas of scientific research, such as in the study of DNA replication and repair.
Conclusion:
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) is a complex compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action involves the formation of DNA adducts, which prevent DNA replication and lead to cell death. This compound has been shown to have potent antitumor activity, as well as other biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are many potential future directions for research on (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+), including the development of new cancer drugs and the study of its anti-inflammatory properties.
Synthesemethoden
The synthesis of (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) can be achieved using different methods. One of the most commonly used methods involves the reaction of potassium azide and 4-nitrophenylhydrazine with dichloroplatinum(II) chloride in the presence of a reducing agent. This method yields a yellow crystalline solid that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) has been extensively studied for its potential applications in scientific research. It has been used in the development of new drugs, as well as in the study of various biological processes. One of its most promising applications is in cancer research, where it has been shown to have potent antitumor activity.
Eigenschaften
IUPAC Name |
(2-azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2.2ClH.Pt/c7-5-2-1-4(9(10)11)3-6(5)8;;;/h1-3,7-8H;2*1H;/q-2;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBXEORCJKKWAG-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[NH-])[NH-].Cl[Pt+2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) | |
CAS RN |
72596-02-2 |
Source


|
| Record name | NSC283431 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

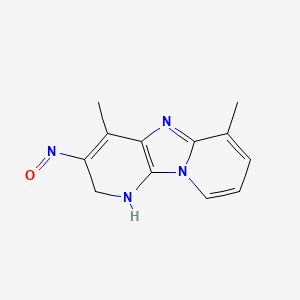
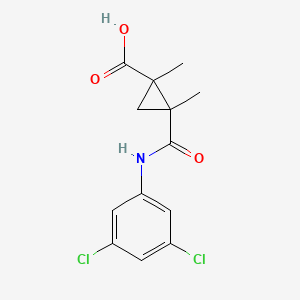
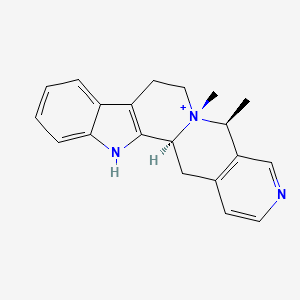

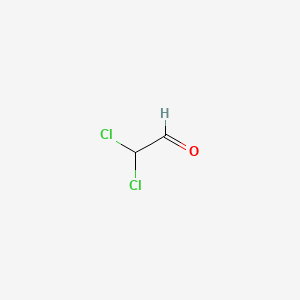
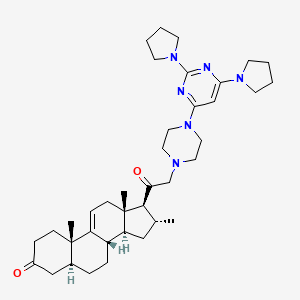
![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1201466.png)
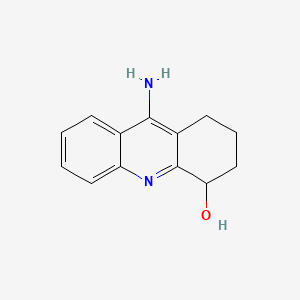
![[6-[[7-Acetyloxy-15-(3-formylbut-3-en-2-yl)-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B1201468.png)
